(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-13-11-20-6-3-15(13)24-12-4-7-22(8-5-12)18(23)14-10-16(25-21-14)17-2-1-9-26-17/h1-3,6,9-12H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJZUZDONSUTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism by which (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone) exerts its effects hinges on its ability to interact with molecular targets like enzymes or receptors. It might inhibit enzyme activity by occupying the active site or modify receptor function by binding to the ligand-binding domain, altering downstream signaling pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison of Structural Analogs
| Property | Target Compound | CAS 2034577-90-5 |
|---|---|---|
| Molecular Weight | 397.87 | 383.8 |
| Hydrogen Bond Acceptors | 5 | 7 |
| Hydrogen Bond Donors | 0 | 1 |
| Rotatable Bonds | 5 | 6 |
| Topological Polar Surface Area | 85 Ų | 95 Ų |
Table 2: Substituent Impact on Bioactivity
Research Findings and Hypothetical Comparisons
- Binding Affinity : The isoxazole-thiophene system in the target compound may favor interactions with hydrophobic binding pockets (e.g., ATP sites in kinases), while the triazole-phenyl analog could engage polar residues via its nitrogen-rich ring.
- However, this could be mitigated by the electron-withdrawing chloro-pyridine moiety.
Biological Activity
The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features several functional groups, including:
- Piperidine ring : A six-membered ring containing nitrogen, which contributes to its basicity and potential interactions with biological targets.
- Chloropyridine moiety : Enhances the compound's biological activity by participating in hydrogen bonding and π-stacking interactions.
- Isoxazole and thiophene rings : These aromatic structures may provide additional binding sites for molecular interactions.
The molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Potential mechanisms include:
- Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing signal transduction pathways.
- Enzyme Inhibition : It may inhibit key enzymes involved in neurotransmitter metabolism or other biological processes, thereby modulating physiological responses.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Antidepressant Effects
Studies have suggested that derivatives of piperidine compounds can exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain. The presence of the chloropyridine group is hypothesized to enhance this activity by improving binding affinity to serotonin receptors.
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation. Its structure allows it to potentially scavenge free radicals and inhibit pro-inflammatory cytokines.
Case Studies
Several studies have highlighted the therapeutic potential of similar compounds:
-
Study on Neurotransmitter Systems :
- A study demonstrated that piperidine derivatives could enhance synaptic plasticity in animal models, suggesting potential applications in treating cognitive disorders.
- Source:
-
In Vitro Studies on Enzyme Inhibition :
- Research indicated that compounds with similar structures inhibited acetylcholinesterase activity, which could be beneficial in conditions like Alzheimer's disease.
- Source:
- Animal Model Studies :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Piperidine + Chloropyridine | Antidepressant |
| Compound B | Piperidine + Isoxazole | Neuroprotective |
| Compound C | Piperidine + Thiophene | Antioxidant |
This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
